![molecular formula C8H5BrF2N2 B598770 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine CAS No. 1202179-45-0](/img/no-structure.png)

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are crucial target products and key intermediates . Several representatives are clinically used, like the unsubstituted imidazole fragment cardiotonic agent olprinone, the 2-substituted analgesic miroprofen, the anticancer agent zolimidine, the 3-substituted antiosteoporosis drug minodronic acid, the 2,3-disubstituted derivatives with sedative and anxiolytic properties, alpidem, saripidem, and necopidem, and the agent for the treatment of insomnia and brain disorders, zolpidem .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They are fused nitrogen-bridged heterocyclic compounds .Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The most efficient and widely applied modern methods are organized into sections covering the main metal-free methods structured by the type of the reacting species, leading to the formation of similar final products instead of the catalytic systems applied .科学研究应用

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The structure–activity relationship, mode-of-action, and various scaffold hopping strategies have been discussed over the last decade .

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been evaluated as potential anticancer agents against breast cancer cells . Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .

Antiviral Agents

Imidazo[1,2-a]pyridine is considered to have antiviral activities . Although the specific antiviral applications of “7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine” are not mentioned, it’s reasonable to infer that it might have potential in this area.

Antifungal Agents

Similar to its antiviral properties, imidazo[1,2-a]pyridine is also considered to have antifungal activities . Further research could explore the potential of “7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine” in this field.

Anti-Inflammatory Agents

Imidazo[1,2-a]pyridine compounds have been reported to have anti-inflammatory properties . This suggests that “7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine” could potentially be used in the treatment of inflammatory diseases.

Material Science

Imidazo[1,2-a]pyridine is also useful in material science because of its structural character . The specific applications of “7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine” in this field would need further exploration.

作用机制

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been utilized in the development of various drugs due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines have been known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors, suggesting that they may interact with biochemical pathways through covalent modification .

Result of Action

pneumoniae , suggesting potential antibacterial effects.

Action Environment

The functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis , suggesting that the compound’s action could potentially be influenced by environmental conditions such as light and the presence of transition metals.

未来方向

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This has led to the development of eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . The recent advances in the synthesis of imidazo[1,2-a]pyridines will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

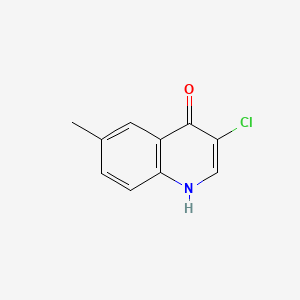

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine involves the reaction of 2-cyanopyridine with bromine and difluoromethylamine, followed by cyclization to form the imidazo[1,2-a]pyridine ring system.", "Starting Materials": [ "2-cyanopyridine", "bromine", "difluoromethylamine" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to form 7-bromo-2-cyanopyridine.", "Step 2: Difluoromethylamine is added to the reaction mixture and the resulting mixture is heated to promote the formation of 7-bromo-2-(difluoromethyl)pyridine.", "Step 3: Cyclization of 7-bromo-2-(difluoromethyl)pyridine is achieved by heating the compound in the presence of a base such as potassium carbonate or sodium hydroxide to form 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine." ] } | |

CAS 编号 |

1202179-45-0 |

产品名称 |

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine |

分子式 |

C8H5BrF2N2 |

分子量 |

247.043 |

IUPAC 名称 |

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine |

InChI |

InChI=1S/C8H5BrF2N2/c9-5-1-2-13-4-6(8(10)11)12-7(13)3-5/h1-4,8H |

InChI 键 |

KYRZGXNOIWYETP-UHFFFAOYSA-N |

SMILES |

C1=CN2C=C(N=C2C=C1Br)C(F)F |

同义词 |

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde](/img/structure/B598689.png)

![ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598695.png)

![5-Bromo-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598696.png)

![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B598701.png)

![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine](/img/structure/B598706.png)